molecular formula C17H23NO4 B3049281 1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate CAS No. 2007919-36-8

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate

Cat. No.: B3049281
CAS No.: 2007919-36-8
M. Wt: 305.4
InChI Key: PQWNVEQDKPEKJZ-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with benzyl, ethyl, and methyl groups, as well as two carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine derivatives followed by esterification reactions to introduce the carboxylate groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate can be compared with other piperidine derivatives, such as:

    1-Benzyl 3-methylpiperidine-1,3-dicarboxylate: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.

    1-Benzyl 2-methylpiperidine-1,3-dicarboxylate: Lacks the ethyl group at the 3-position, potentially altering its chemical properties and applications.

    1-Benzyl 3-ethylpiperidine-1,3-dicarboxylate: Lacks the methyl group, which can influence its overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 2-methylpiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)15-10-7-11-18(13(15)2)17(20)22-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWNVEQDKPEKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144973
Record name 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-36-8
Record name 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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